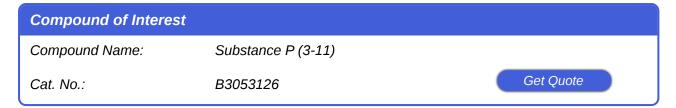


## Physiological Effects of Substance P C-terminal Fragments: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in pain transmission, inflammation, and various neurobiological processes. Its biological activity is primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). A significant body of research has demonstrated that the physiological effects of Substance P are largely attributable to its C-terminal fragments. These fragments are not only products of in vivo metabolism but also serve as valuable tools for dissecting the structure-activity relationships of SP and for the development of novel therapeutics targeting the NK1 receptor. This guide provides an in-depth technical overview of the physiological effects of Substance P C-terminal fragments, focusing on their receptor binding, signal transduction, and functional outcomes.

## Data Presentation: Quantitative Analysis of Substance P C-terminal Fragments

The following tables summarize the quantitative data on the binding affinity and functional potency of various Substance P C-terminal fragments and related analogs at the NK1 receptor. These values have been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can influence these values.



Table 1: Binding Affinity of Substance P C-terminal Fragments for the NK1 Receptor

Ligand	Preparation	Radioligand	Ki (nM)	IC50 (nM)	Reference
Substance P	Rat brain cortex membranes	[125I]Bolton- Hunter SP	12 ± 4	-	[1]
Substance P	Guinea pig ileum membranes	[125I]Bolton- Hunter SP	-	11,000	[2]
SP(6-11)	Rat brain cortex membranes	[125I]Bolton- Hunter SP	-	~100	[1]
Septide	Rat recombinant NK1 receptor (COS-1 cells)	[3H]SP	2900 ± 600	-	[3]
Septide	Cloned NK1 receptor (COS-7 cells)	[125I]Septide	0.55 ± 0.03 (Kd)	-	[4]

Table 2: Functional Potency of Substance P C-terminal Fragments



Ligand	Assay	Cell/Tissue	Parameter	EC50 (nM)	Reference
Substance P	Inositol Phosphate Accumulation	Rat recombinant NK1 receptor (COS-1 cells)	IP1	0.05 ± 0.02	[3]
Septide	Inositol Phosphate Accumulation	Rat recombinant NK1 receptor (COS-1 cells)	IP1	5 ± 2	[3]
Substance P	Intracellular Ca2+ Mobilization	NK1R- expressing HEK293 cells	[Ca2+]i	~3.16	[5]
Substance P	cAMP Accumulation	NK1R- expressing HEK293 cells	сАМР	~15.8	[5]
SP(6-11)	Intracellular Ca2+ Mobilization	NK1R- expressing HEK293 cells	[Ca2+]i	Active (no EC50 provided)	[5]
SP(6-11)	cAMP Accumulation	NK1R- expressing HEK293 cells	сАМР	Little to no activity	[5]
SP(7-11)	Intracellular Ca2+ Mobilization	Bovine articular chondrocytes	[Ca2+]i	>1000	[5]
[pGlu5, MePhe8, Sar9]SP(5- 11)	Dopamine Release	Rat nucleus accumbens (in vivo)	Dopamine	-	[6]

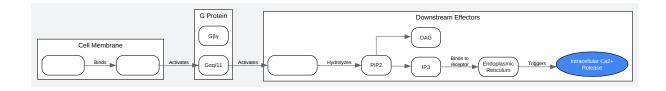
# Signaling Pathways of Substance P C-terminal Fragments

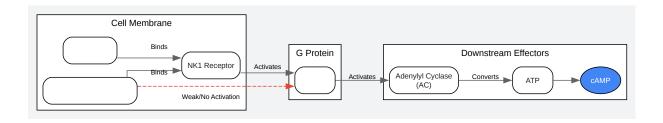


Substance P and its C-terminal fragments elicit their effects by activating the NK1 receptor, which can couple to multiple G proteins, primarily  $G\alpha q/11$  and  $G\alpha s$ . This dual coupling leads to the activation of distinct second messenger pathways.

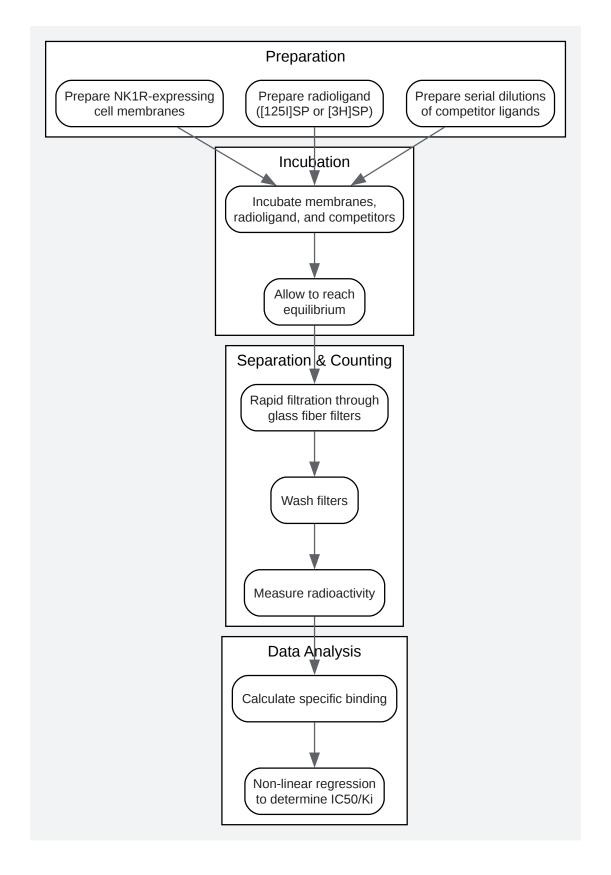
## **Gαq/11-Mediated Pathway (Calcium Mobilization)**

Activation of the Gαq/11 pathway by C-terminal fragments leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This pathway is robustly activated by several C-terminal fragments, including SP(6-11).[5]









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